Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group and a fluorine atom, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol typically involves the reaction of 2-fluoro-5-nitroaniline with 4-nitrosalicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of nitro and fluorine groups enhances its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitrophenol
- 2-[(E)-[(2-chloro-5-nitrophenyl)imino]methyl]-4-nitrophenol
- 2-[(E)-[(2-bromo-5-nitrophenyl)imino]methyl]-4-nitrophenol
Uniqueness
2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous .
Properties
Molecular Formula |
C13H8FN3O5 |
---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-[(2-fluoro-5-nitrophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8FN3O5/c14-11-3-1-10(17(21)22)6-12(11)15-7-8-5-9(16(19)20)2-4-13(8)18/h1-7,18H |
InChI Key |
XWSMXDUBBJODPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.